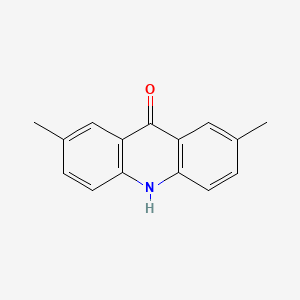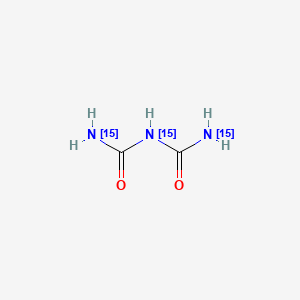
Biuret-15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biuret-15N3 is a nitrogen-labeled derivative of biuret, a compound with the molecular formula H2N(CO)NH(CO)NH2. The “15N” indicates that the nitrogen atoms in the molecule are isotopically enriched with nitrogen-15, a stable isotope of nitrogen. This compound is primarily used in scientific research to study nitrogen metabolism and protein synthesis due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biuret-15N3 can be synthesized by heating urea labeled with nitrogen-15 at approximately 180°C. The reaction involves the condensation of two molecules of urea to form biuret, with the release of ammonia. The reaction is as follows:
2H2N-CO-NH2→H2N-CO-NH-CO-NH2+NH3
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the process would involve similar steps but on a larger scale. The key challenge in industrial production is the efficient recovery and reuse of nitrogen-15, which is relatively expensive.
Analyse Chemischer Reaktionen
Types of Reactions
Biuret-15N3 undergoes several types of chemical reactions, including:
Oxidation: Biuret can be oxidized to form cyanuric acid.
Reduction: Reduction of biuret can yield urea.
Substitution: Biuret can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Cyanuric acid.
Reduction: Urea.
Substitution: Various substituted biuret derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biuret-15N3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of nitrogen metabolism and protein synthesis.
Biology: Employed in the study of nitrogen cycling in ecosystems.
Medicine: Utilized in metabolic studies to understand nitrogen utilization in the human body.
Industry: Applied in the development of fertilizers and in the study of protein content in agricultural products.
Wirkmechanismus
The mechanism of action of Biuret-15N3 involves its incorporation into metabolic pathways where nitrogen is a key component. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen within biological systems. This helps in understanding the molecular targets and pathways involved in nitrogen metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biuret-13C2: Labeled with carbon-13 instead of nitrogen-15.
Imidazole-15N2: Another nitrogen-15 labeled compound but with a different structure.
1,2,4-Triazole-15N3: Contains three nitrogen-15 atoms but has a triazole ring structure.
Uniqueness
Biuret-15N3 is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studies focused on nitrogen metabolism. Its structure allows it to participate in a variety of chemical reactions, making it versatile for different types of research.
Eigenschaften
Molekularformel |
C2H5N3O2 |
|---|---|
Molekulargewicht |
106.06 g/mol |
IUPAC-Name |
(15N)azanylcarbonylurea |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)/i3+1,4+1,5+1 |
InChI-Schlüssel |
OHJMTUPIZMNBFR-FRSWOAELSA-N |
Isomerische SMILES |
C(=O)([15NH2])[15NH]C(=O)[15NH2] |
Kanonische SMILES |
C(=O)(N)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)

![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)

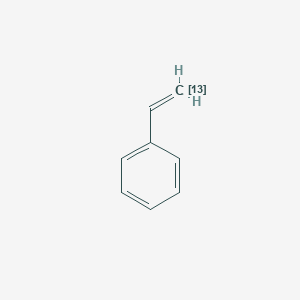
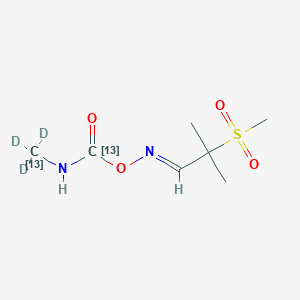
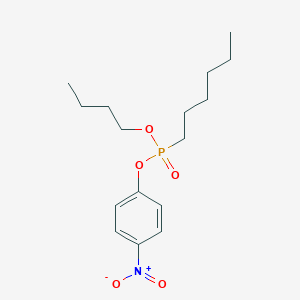
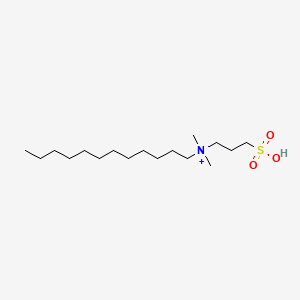
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

